1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the cyano and fluoro groups: These functional groups can be introduced via nucleophilic substitution reactions.
Coupling with piperidine: The quinoline derivative can be coupled with a piperidine derivative using a coupling reagent like EDCI or DCC.
Formation of the carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or DNA.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-cyanoquinolin-4-yl)-N-phenylpiperidine-4-carboxamide
- 1-(6-fluoroquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide
- 1-(3-cyano-6-fluoroquinolin-4-yl)-N-phenylpiperidine-4-carboxamide
Uniqueness
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of both cyano and fluoro groups on the quinoline core, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperidine and carboxamide moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-31-19-10-18(11-20(12-19)32-2)28-24(30)15-5-7-29(8-6-15)23-16(13-26)14-27-22-4-3-17(25)9-21(22)23/h3-4,9-12,14-15H,5-8H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSPZQBMNYNHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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